molecular formula C14H11ClO2 B6363743 4-(3-Chloro-2-methylphenyl)benzoic acid CAS No. 1181295-25-9

4-(3-Chloro-2-methylphenyl)benzoic acid

Cat. No.: B6363743
CAS No.: 1181295-25-9
M. Wt: 246.69 g/mol
InChI Key: XSLPYWDAPCFVJC-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylphenyl)benzoic acid, also known as tolfenamic acid, is a chemical compound with the molecular formula C14H12ClNO2. It is a member of the benzoic acid family and is characterized by the presence of a chloro and methyl group on the phenyl ring. This compound is known for its applications in medicinal chemistry, particularly as a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Chloro-2-methylphenyl)benzoic acid can be synthesized through a multi-step reaction process starting from 4-chlorobenzoic acid. One common method involves the Friedel-Crafts acylation of 4-chlorobenzoic acid with benzene, followed by further functional group modifications to introduce the methyl group .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, methylation, and benzoic acid formation under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Chloro-2-methylphenyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methylphenyl)benzoic acid involves the inhibition of prostaglandin synthesis by blocking the enzyme cyclooxygenase (COX). This inhibition reduces the formation of prostaglandins, which are mediators of inflammation and pain. Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid: Similar in structure but lacks the chloro and methyl groups.

    N-(3-Chloro-2-methylphenyl)anthranilic acid: A closely related compound with similar functional groups.

    4-Chloro-2-methylbenzophenone: Shares the chloro and methyl groups but differs in the core structure.

Uniqueness

4-(3-Chloro-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to inhibit prostaglandin synthesis and its application as an NSAID make it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

4-(3-chloro-2-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)15)10-5-7-11(8-6-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLPYWDAPCFVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680722
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181295-25-9
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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